molecular formula C19H24N2O4S B6083236 4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide

4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide

Cat. No. B6083236
M. Wt: 376.5 g/mol
InChI Key: FVQSBSUIEQESQA-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide, also known as HET0016, is a specific inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mechanism of Action

4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide specifically inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and cancer. By inhibiting the synthesis of 20-HETE, this compound can effectively lower blood pressure and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In hypertension, this compound can effectively lower blood pressure by inhibiting the synthesis of 20-HETE. In cancer, this compound can inhibit the growth and proliferation of cancer cells by inhibiting the synthesis of 20-HETE. In ischemic stroke, this compound has been shown to have neuroprotective effects by reducing infarct size and improving neurological function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is its specificity for 20-HETE synthase. This allows for targeted inhibition of 20-HETE synthesis, without affecting other pathways. In addition, this compound is relatively stable and can be easily synthesized in the lab. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide. One area of research is to further explore its potential therapeutic applications in hypertension, cancer, and ischemic stroke. Another area of research is to develop more potent and selective inhibitors of 20-HETE synthase. In addition, future research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of this compound. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide involves the reaction of 4-sec-butylbenzenesulfonyl hydrazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified by recrystallization to obtain pure this compound. The chemical structure of this compound is shown below:

Scientific Research Applications

4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been hypertension. Studies have shown that this compound can effectively lower blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In addition, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been studied for its potential neuroprotective effects in ischemic stroke.

properties

IUPAC Name

4-butan-2-yl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-13(2)15-6-9-17(10-7-15)26(23,24)21-20-14(3)16-8-11-18(22)19(12-16)25-4/h6-13,21-22H,5H2,1-4H3/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQSBSUIEQESQA-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.